molecular formula C14H15BF6O2 B3210628 2-(2,5-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1073339-09-9

2-(2,5-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B3210628
CAS RN: 1073339-09-9
M. Wt: 340.07 g/mol
InChI Key: CARIUGLFCDJHRV-UHFFFAOYSA-N
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Description

The compound is a boronic ester, which are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of the trifluoromethyl groups and phenyl rings suggests that this compound could have interesting electronic properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the electron-withdrawing nature of the trifluoromethyl groups and the electron-donating nature of the boronic ester .


Chemical Reactions Analysis

Boronic esters are known to participate in various types of chemical reactions, most notably Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl groups and the boronic ester. For example, the trifluoromethyl groups would likely increase the compound’s lipophilicity and stability .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits interesting lipophilicity and metabolic stability due to the presence of trifluoromethyl groups. This makes it a potential candidate for drug development. Trifluoromethyl group-containing drugs have been approved by the FDA for the last 20 years .

Synthesis of FDA-Approved Drugs

The trifluoromethyl (TFM, -CF3)-group-containing FDA-approved drugs for the last 20 years have been summarized . This article specially features and details the previous 20-year literature data, covering CF3-incorporated potential drug molecules, including their syntheses and uses for various diseases and disorders .

Inhibitors of Steroid Sulfatase

In a study on a series of 3-phenylcoumarin sulfamate-based compounds containing C-F bonds, the new compounds were found to be potent steroid sulfatase inhibitors .

Electrochemical Characterization

The utility of electrochemical characterization methods has been demonstrated to enable synthetic chemists to rapidly screen prospective new Lewis acids using simple electrochemical techniques .

Safety and Hazards

While specific safety and hazard data for this compound is not available, it’s important to handle all chemicals with care. Boronic esters, in general, should be handled under inert atmosphere to prevent oxidation .

Future Directions

The use of boronic esters in organic synthesis, particularly in cross-coupling reactions, is a well-established and active area of research. The development of new boronic ester compounds, such as the one you mentioned, could potentially lead to more efficient synthesis of complex organic molecules .

properties

IUPAC Name

2-[2,5-bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BF6O2/c1-11(2)12(3,4)23-15(22-11)10-7-8(13(16,17)18)5-6-9(10)14(19,20)21/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARIUGLFCDJHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BF6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001145405
Record name 2-[2,5-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1073339-09-9
Record name 2-[2,5-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073339-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2,5-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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